Glibenclamide potassium salt

Catalog No.
S11156634
CAS No.
M.F
C23H26ClK2N3O5S
M. Wt
570.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glibenclamide potassium salt

Product Name

Glibenclamide potassium salt

IUPAC Name

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate

Molecular Formula

C23H26ClK2N3O5S

Molecular Weight

570.2 g/mol

InChI

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2

InChI Key

AYVRWNXZNHAWAH-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+]

Glibenclamide potassium salt, also known as Glyburide potassium, is a second-generation sulfonylurea compound primarily used in the management of type 2 diabetes. Its chemical formula is C23H27ClN3O5SKC_{23}H_{27}ClN_{3}O_{5}S\cdot K with a molecular weight of approximately 532.1 g/mol. This compound acts by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, specifically the sulfonylurea receptor 1 linked to the inward rectifier potassium channel Kir6.2 .

Glibenclamide potassium salt is often supplied as a crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide, but has limited solubility in aqueous solutions .

The primary mechanism of action for glibenclamide potassium salt involves binding to the sulfonylurea receptor, leading to the closure of ATP-sensitive potassium channels. This closure results in cell depolarization, calcium influx, and ultimately increased insulin secretion. The interaction can be summarized as follows:

  • Binding Reaction:
    Glibenclamide+SUR1SUR1 Glibenclamide Complex\text{Glibenclamide}+\text{SUR1}\rightarrow \text{SUR1 Glibenclamide Complex}
  • Channel Closure:
    SUR1 Glibenclamide ComplexClosed KATP Channel\text{SUR1 Glibenclamide Complex}\rightarrow \text{Closed KATP Channel}
  • Insulin Secretion:
    Closed KATP ChannelIncreased Ca2+Insulin Release\text{Closed KATP Channel}\rightarrow \text{Increased Ca}^{2+}\rightarrow \text{Insulin Release}

Glibenclamide potassium salt exhibits significant biological activity by lowering blood glucose levels through its insulinotropic effects. In various studies, administration of glibenclamide has been shown to enhance the activity of hepatic enzymes such as glutathione-S-transferase and glucose-6-phosphate dehydrogenase . Additionally, it has been reported to inhibit inflammatory responses by reducing caspase-1 activation and interleukin secretion in macrophages .

Glibenclamide potassium salt can be synthesized through several methods, typically involving the reaction of 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide with potassium salts. The process generally includes:

  • Formation of Sulfonamide: Reacting appropriate amines with sulfonyl chlorides.
  • Cyclization and Alkylation: Introducing cyclohexyl groups and methoxy substituents through controlled alkylation reactions.
  • Salt Formation: Neutralizing the resulting compound with potassium hydroxide or other potassium sources to yield the potassium salt form.

Glibenclamide potassium salt is primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion and lower blood glucose levels. It is often prescribed when diet and exercise alone are insufficient for glycemic control. Additionally, research indicates potential applications in treating certain inflammatory conditions due to its immunomodulatory effects .

Research on glibenclamide potassium salt has highlighted its interactions with various biological pathways:

  • KATP Channel Blockade: As an inhibitor of ATP-sensitive potassium channels, glibenclamide enhances insulin release under hyperglycemic conditions.
  • Inflammatory Response Modulation: It has been shown to inhibit pro-inflammatory cytokine release in macrophages, suggesting a role in managing inflammatory diseases .
  • Drug Interactions: Glibenclamide may interact with other antidiabetic medications, necessitating careful monitoring of blood glucose levels during combination therapy.

Glibenclamide potassium salt shares similarities with other sulfonylureas but has unique characteristics that distinguish it from them:

Compound NameChemical FormulaMechanism of ActionUnique Features
GlipizideC21H27N5O4SStimulates insulin secretionShorter half-life compared to glibenclamide
GliclazideC21H25N3O3SStimulates insulin releaseHas antioxidant properties
TolbutamideC10H13N3O3SStimulates insulin secretionFirst-generation sulfonylurea
RepaglinideC21H27N3O4SStimulates insulin secretionRapid onset and short duration

Glibenclamide is particularly noted for its potency in inhibiting ATP-sensitive potassium channels (IC50 = 4.3 nM) and its effectiveness in reducing blood glucose levels significantly at lower dosages compared to some other sulfonylureas .

Recrystallization Protocols for Salt Formation

The formation of glibenclamide potassium salt relies on acid-base reactions involving glibenclamide crude product. A patented industrial-scale method employs methanol as the primary solvent, with ammonia (10–20% concentration) used to deprotonate glibenclamide and facilitate salt formation [2]. The process involves:

  • Dissolving glibenclamide crude product in methanol under mechanical stirring.
  • Gradual addition of ammonia to achieve a pH of 8.0–9.0, ensuring complete deprotonation of the sulfonylurea moiety.
  • Cooling the solution to 10–15°C using recirculated water systems to initiate nucleation.
  • Recrystallization via dropwise addition of glacial acetic acid, adjusting the pH to 6.0–7.0 to precipitate the potassium salt [2].

This protocol yields 83–85.5% of white to off-white powder with impurity levels below 0.25% [2]. Crucially, methanol’s polarity and ammonia’s volatility enable efficient reagent removal, avoiding secondary impurities. The potassium salt’s solubility enhancement—77-fold in water and 33-fold in phosphate buffer (pH 7) compared to pure glibenclamide—is directly tied to this recrystallization process [1].

Quality Control Metrics in Large-Scale Production

Industrial production mandates rigorous quality assessments:

Impurity Profiling:

  • Residual solvent limits for methanol (<3,000 ppm) and acetic acid (<5,000 ppm) via gas chromatography.
  • Related substance quantification using HPLC, targeting <0.25% total impurities [2].

Crystalline Integrity:

  • Powder X-ray diffraction (PXRD) to verify the absence of undesired polymorphs. For instance, glibenclamide potassium salt Form II must show no conversion to Form I after dynamic vapor sorption (DVS) cycles [1].
  • Differential scanning calorimetry (DSC) to confirm a single endothermic peak corresponding to the anhydrous Form I (melting point: 168–170°C) [1].

Batch Consistency:

  • pH monitoring during ammoniation (8.0–9.0) and acidification (6.0–7.0) stages to ensure stoichiometric salt formation.
  • Yield tracking (83–85.5%) as a proxy for reaction efficiency [2].

Isolation and Purification of Stable Polymorphs

Glibenclamide potassium salt exhibits polymorphism, with Form I (anhydrous) and Form II (hydrate) demonstrating distinct stability profiles:

Form I Isolation:

  • Achieved through anhydrous recrystallization in methanol-glacial acetic acid systems at 50–60°C [2].
  • PXRD signature peaks at 2θ = 12.4°, 15.8°, and 24.6° confirm the absence of hydrate phases [1].

Form II Challenges:

  • The hydrate form converts irreversibly to Form I upon desorption in DVS experiments due to lattice destabilization [1].
  • Industrial processes avoid Form II by maintaining water content below 0.5% w/w during vacuum drying (50–60°C, 24 hr) [2].

Polymorph Screening:

  • Solvent-antisolvent combinations (e.g., methanol-water) tested at varying temperatures (5–40°C) to map phase stability regions.
  • Hydration stability assessed via 85% relative humidity exposure over 14 days, with Form I showing no phase transition [1].

Glibenclamide potassium salt demonstrates significantly enhanced solubility characteristics compared to the parent glibenclamide compound. The solubility enhancement is particularly pronounced in aqueous systems, where the potassium salt forms exhibit remarkable improvements in dissolution behavior [1].

SolventSolubilityNotes
Water77-fold higher than pure glibenclamideForms I and II show enhanced solubility
Phosphate buffer (pH 7)33-fold higher than pure glibenclamideSignificant improvement over pure drug
DMSO~10 mg/mlGood solubility in organic solvent
Dimethyl formamide~2 mg/mlModerate solubility
Aqueous buffersSparingly solubleRequires DMSO pre-dissolution

The aqueous solubility enhancement is attributed to the ionic nature of the potassium salt, which facilitates hydration and dissolution processes. Specifically, glibenclamide potassium salt forms I and II showed higher solubility by 77-fold in water and 33-fold in phosphate buffer compared to other salt forms [1]. This substantial improvement in aqueous solubility is particularly significant for pharmaceutical applications, as it directly impacts bioavailability and therapeutic efficacy.

In organic solvents, the compound demonstrates good solubility in dimethyl sulfoxide, with approximate solubility of 10 milligrams per milliliter, while showing moderate solubility in dimethyl formamide at approximately 2 milligrams per milliliter [2]. The compound is sparingly soluble in aqueous buffers, requiring pre-dissolution in dimethyl sulfoxide before dilution with the aqueous buffer of choice for maximum solubility [2].

The solubility behavior is also influenced by the polymorphic form, with different crystal forms exhibiting varying dissolution characteristics. Dynamic vapor sorption studies showed reversible water sorption without hysteresis for all salt forms, except for glibenclamide potassium form II, which transformed to form I after a sorption and desorption cycle [1].

Thermal Analysis of Phase Transitions

Differential Scanning Calorimetry Profiles

The thermal behavior of glibenclamide potassium salt has been extensively characterized using differential scanning calorimetry, revealing distinct thermal transitions and decomposition patterns. The compound exhibits a characteristic melting endotherm with the pure glibenclamide component showing a sharp endothermic peak at temperatures ranging from 173.75 to 178 degrees Celsius [3] [4] [5].

PropertyTemperature (°C)Mass Loss (%)Process
Melting point (pure glibenclamide)173.75-178N/AMelting
Thermal stability onset185N/ADecomposition onset
First decomposition stage185-286.6028.54Loss of C₇H₁₃N₂O
Second decomposition stage286.60-392.3643.13Loss of C₁₀H₁₁NClO₂
Third decomposition stage392.36-677.5328.34Loss of C₆H₄SO₂
Glass transition temperature67 ± 1N/AGlass transition

The differential scanning calorimetry analysis reveals that glibenclamide potassium salt demonstrates thermal stability up to approximately 185 degrees Celsius, beyond which decomposition processes begin [3] [6]. The melting point of glibenclamide component in the salt form typically appears as a sharp endothermic peak at 176.18 degrees Celsius with an enthalpy of fusion of 86.98 joules per gram, indicating its crystalline nature [5].

In cocrystal formations with saccharin, the melting point of glibenclamide-saccharin was observed to be lower than those of individual components, at 157.87 degrees Celsius, demonstrating the impact of salt formation on thermal properties [4]. This reduction in melting point is consistent with the formation of new crystal phases and intermolecular interactions.

Thermogravimetric Analysis Decomposition Pathways

Thermogravimetric analysis provides detailed insight into the decomposition pathways of glibenclamide potassium salt. The thermal decomposition occurs in three distinct stages, each characterized by specific mass losses and corresponding molecular fragment elimination [3] [6].

The first decomposition stage occurs between 185 and 286.60 degrees Celsius, involving a mass loss of 28.54 percent, which corresponds to the elimination of the cyclohexyl isocyanate moiety with molecular formula C₇H₁₃N₂O [3]. This initial decomposition stage represents the breakdown of the cyclohexyl portion of the molecule, which is one of the characteristic structural features of glibenclamide.

The second decomposition stage proceeds from 286.60 to 392.36 degrees Celsius, resulting in a mass loss of 43.13 percent. This stage involves the loss of a molecular fragment with formula C₁₀H₁₁NClO₂, representing the elimination of the chlorinated methoxybenzamide portion of the molecule [3]. This decomposition stage is critical as it involves the loss of the benzamide moiety, which is essential for the pharmacological activity of the compound.

The third and final decomposition stage occurs between 392.36 and 677.53 degrees Celsius, with a mass loss of 28.34 percent corresponding to the loss of the sulfone group C₆H₄SO₂ [3]. This final stage represents the complete thermal degradation of the organic structure, leaving behind inorganic residues.

Nanocrystal forms of glibenclamide show slightly different thermal behavior, with the first stage mass loss starting at a lower temperature of 140 to 282 degrees Celsius, and higher percentage losses for stages one and two at 40 and 52.2 percent respectively [6]. This difference in thermal stability is attributed to the smaller particle size and increased interface area of nanocrystals, allowing for faster heat absorption and dissipation.

Hygroscopicity and Hydration Kinetics

The hygroscopic behavior of glibenclamide potassium salt is characterized by its interaction with water vapor and the kinetics of hydration processes. Dynamic vapor sorption studies have revealed important insights into the water uptake behavior and hydration stability of different polymorphic forms [1].

Dynamic vapor sorption experiments demonstrated reversible water sorption without hysteresis for most salt forms of glibenclamide [1]. However, glibenclamide potassium form II exhibited unique behavior, transforming to form I after completing a sorption and desorption cycle, as confirmed by powder X-ray diffraction analysis [1]. This transformation indicates that form II is metastable under humid conditions and undergoes a humidity-induced polymorphic conversion.

The hydration kinetics are influenced by the crystal structure and the arrangement of molecules within the crystal lattice. The potassium salt forms show different hydration behaviors, with form I being more stable under varying humidity conditions compared to form II [1]. The hygroscopic behavior is also related to the presence of hydrophilic sites in the crystal structure that can interact with water molecules through hydrogen bonding.

Water sorption isotherms typically show characteristic S-shaped curves for hygroscopic materials, with initial linear uptake at low relative humidity, followed by more rapid uptake at higher humidity levels. The critical relative humidity at which significant water uptake occurs varies depending on the polymorphic form and the specific crystal packing arrangement.

The transformation of form II to form I during humidity cycling suggests that the structural arrangement in form II is less favorable for maintaining crystal integrity under hydrated conditions. This polymorphic transformation has important implications for the stability and performance of pharmaceutical formulations, as it can affect dissolution behavior and bioavailability.

Polymorphic Interconversion Mechanisms

The polymorphic interconversion of glibenclamide potassium salt involves complex structural rearrangements that are influenced by environmental conditions such as temperature, humidity, and mechanical stress. The compound exists in multiple polymorphic forms, designated as forms I and II, with distinct crystal structures and physicochemical properties [1].

ParameterValueDescription
Space groupP 1 21/c 1Monoclinic space group
Unit cell a19.819 ÅUnit cell parameter
Unit cell b6.2006 ÅUnit cell parameter
Unit cell c21.636 ÅUnit cell parameter
Alpha angle90°Unit cell angle
Beta angle109.69°Unit cell angle
Gamma angle90°Unit cell angle
Z value4Formula units per unit cell
Molecular weight532.1 g/molMolecular weight

The crystal structure analysis reveals that glibenclamide potassium salt crystallizes in the monoclinic space group P 1 21/c 1, with specific unit cell parameters that define the three-dimensional arrangement of molecules [7]. The unit cell contains four formula units with a molecular weight of 532.1 grams per mole, indicating the presence of one potassium ion associated with each glibenclamide molecule.

The polymorphic interconversion mechanism involves nucleation and growth processes that are thermodynamically and kinetically controlled. Form I appears to be the thermodynamically stable form under ambient conditions, while form II represents a metastable polymorph that can transform to form I under specific conditions [1]. The transformation from form II to form I during dynamic vapor sorption experiments indicates that humidity plays a crucial role in driving the polymorphic conversion.

The interconversion mechanism is also influenced by temperature effects. Elevated temperatures can provide sufficient activation energy to overcome the energy barriers associated with molecular rearrangement and crystal lattice reorganization. The transformation process involves breaking and reforming of intermolecular interactions, including hydrogen bonds and van der Waals forces that stabilize the different polymorphic forms.

Mechanical stress, such as grinding or compression during pharmaceutical processing, can also induce polymorphic transformations. The application of mechanical energy can disrupt the crystal lattice and promote the formation of different polymorphic forms or even amorphous phases. Understanding these transformation mechanisms is essential for controlling the polymorphic form during manufacturing and storage of pharmaceutical products.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

569.0555828 g/mol

Monoisotopic Mass

569.0555828 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

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